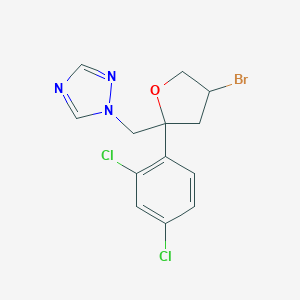

Bromuconazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Acetone 32 g/100 ml; dichloromethane 50 g/100 ml; ethyl acetate 23 g/100 ml; n-hexane 0.2 g/100ml; MeOH 30 g/100 ml; 1-octanol 6 g/100 ml; 2-propanol 6 g/100 ml; toluene 22 g/100 ml; water (distilled) 61 mg/L; water (pH 5) 52 mg/L

Moderate to high solubility in organic solvents.

In water, 50 mg/L at 25 °C

Solubility in water, mg/l at 25 °C: 50 (practically insoluble)

Synonyms

Canonical SMILES

Bromuconazole (CAS 116255-48-2) is a broad-spectrum triazole fungicide and demethylation inhibitor (DMI) widely utilized in agricultural formulations to control Ascomycetes and Basidiomycetes. Characterized by its brominated tetrahydrofuran-triazole structure, it offers a specific physicochemical profile (LogP ~3.24) that balances foliar retention with systemic mobility. For procurement and formulation scientists, Bromuconazole serves as a critical rotational active ingredient, particularly in co-formulations designed to combat resistant strains of Fusarium and Septoria where legacy monotherapies exhibit declining efficacy [1].

Substituting Bromuconazole with more common triazoles like generic tebuconazole or propiconazole often compromises disease control in environments with established fungicide resistance. Bromuconazole possesses a distinct target-site binding affinity within the CYP51 enzyme pocket, which differentiates its cross-resistance profile from other DMIs [1]. Furthermore, its specific lipophilicity (LogP 3.24) dictates its compatibility with specialized anti-crystallization adjuvants and emulsion systems, meaning that direct substitution with a higher-LogP analog can lead to formulation instability, altered rainfastness, or suboptimal bioavailability in the field [2].

Formulation Compatibility and Anti-Crystallization Behavior

Bromuconazole's moderate lipophilicity (LogP 3.24) falls precisely within the optimal range (LogP 2.5–4.5) for integration with advanced alkoxyalkyl phosphate anti-crystallizer systems. Compared to highly lipophilic triazoles, Bromuconazole demonstrates superior solubility in these specialized adjuvant matrices, preventing active ingredient crystallization in emulsifiable concentrates and ensuring consistent droplet bioavailability during application [1].

| Evidence Dimension | Formulation stability in alkoxyalkyl phosphate systems |

| Target Compound Data | LogP 3.24 (Optimal compatibility) |

| Comparator Or Baseline | Triazoles with LogP > 4.5 |

| Quantified Difference | Prevents crystallization in oil-in-water droplets |

| Conditions | Emulsifiable concentrate formulation processing |

Ensures long-term shelf stability and consistent field performance of the formulated product, reducing procurement risks associated with batch failures.

Synergistic Efficacy in Mycotoxin Reduction

In comparative efficacy trials against Fusarium head blight (FHB), Bromuconazole ranks among the most effective DMIs for reducing deoxynivalenol (DON) mycotoxin contamination in grain. When utilized in targeted applications, it provides enhanced control over F. graminearum and F. culmorum compared to standard carbendazim or cyproconazole monotherapies, which frequently fail to reduce DON levels below strict export limits (1.25 mg/kg in the EU) [1].

| Evidence Dimension | Mycotoxin (DON) reduction efficacy |

| Target Compound Data | High efficacy (comparable to prothioconazole tier) |

| Comparator Or Baseline | Cyproconazole / Carbendazim (insignificant reduction) |

| Quantified Difference | Significant reduction in DON contamination vs. baseline failures |

| Conditions | Field application on Fusarium-infected wheat |

Procuring Bromuconazole for FHB management directly protects crop export value by ensuring compliance with stringent international mycotoxin regulations.

Target-Site Docking and Resistance Management

Bromuconazole exhibits a highly specific structural alignment and docking pose within the 14α-demethylase (CYP51) binding site. While it shares structural similarities with other DMIs, its distinct binding kinetics make it a potent alternative for controlling highly adaptive agricultural pathogens like Pyrenophora teres (net blotch) when alternated with non-cross-resistant modes of action, outperforming legacy azoles in resistant geographical pockets [1].

| Evidence Dimension | CYP51 target-site binding affinity |

| Target Compound Data | High structural alignment and potent inhibition |

| Comparator Or Baseline | Legacy DMIs (e.g., triadimefon) |

| Quantified Difference | Superior binding efficacy in resistant strain models |

| Conditions | In vitro CYP51 homology modeling and field resistance trials |

Provides a critical rotational tool for agrochemical portfolios targeting regions with established resistance to older DMI fungicides.

Co-Formulation for Advanced Cereal Disease Management

Bromuconazole is highly suited for procurement as a primary active ingredient in dual-DMI co-formulations (e.g., combined with tebuconazole). Its specific LogP and synergistic efficacy make it ideal for broad-spectrum products targeting Fusarium head blight and Septoria leaf blotch, where single-active formulations face severe resistance pressures [1].

Development of Low-Crystallization Emulsifiable Concentrates

Due to its optimal lipophilicity (LogP 3.24), Bromuconazole is the preferred candidate for agrochemical manufacturers developing emulsifiable concentrates utilizing alkoxyalkyl phosphate anti-crystallizers. It ensures high active ingredient loading without the risk of low-temperature precipitation during storage [2].

Mycotoxin Mitigation in Export-Grade Grain

For agricultural operations prioritizing export compliance, Bromuconazole is a critical input. Its proven ability to suppress DON mycotoxin production by Fusarium species ensures that harvested wheat meets strict international safety thresholds (e.g., EU limits of 1.25 mg/kg), a performance metric where many generic azoles fail [3].

References

- [1] EFFICACY OF TRIAZOLE FUNGICIDES ON Pyrenophora teres ON WINTER BARLEY. Scientific Papers Series A. Agronomy, 2019.

- [2] ES2288093A1 - Pesticide formulations which risk crystallisation and process for producing the same. European Patent Office.

- [3] Role of Fungicides, Application of Nozzle Types, and the Resistance Level of Wheat Varieties in the Control of Fusarium Head Blight and Deoxynivalenol. Toxins (Basel), 2020.

Physical Description

Color/Form

White to off-white powder

XLogP3

Boiling Point

Density

Density (at 20 °C): 1.72 g/cm³

LogP

log Kow = 3.24

3.24 (20 °C)

Odor

Melting Point

84 °C

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H361 (68.58%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (83.19%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

3X10-8 mm Hg at 25 °C

Vapor pressure at 25 °C: negligible

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Produced by reaction of 1-bromomethoxyacetylene in toluene with ethylmagnesium bromide in THF, followed by the addition of 2,4-dichlorobenzoylmethyl chloride to give 2,4-dichlorophenyl-2'-chloromethyl-2'-hydroxy-2'-bromomethoxyacetylene. The product is then hydrogenated and treated with 4-methylphenylsulfonic acid in toluene to give 2-chloromethyl-2-(2,4-dichlorophenyl)-2,5-dihydrofuran, which is treated with 1,2,4-triazole in N-methylpyrrolidone in the presence of potassium carbonate

Storage Conditions

Stability Shelf Life

Fungicide bromuconazole has the potential to induce hepatotoxicity at the physiological, metabolomic and transcriptomic levels in rats

Shuchun Wu, Xiaofeng Ji, Jianmei Wang, Huizhen Wu, Jianzhong Han, Hu Zhang, Jie Xu, Mingrong QianPMID: 33789219 DOI: 10.1016/j.envpol.2021.116940

Abstract

Bromuconazole (BROMU), a representative triazole fungicide, has been widely used in agriculture for its low cost and highly efficiency against various fungi. BROMU residue was often detected in the environment and food chain, even though there is indication of health risk to animals, and in humans. However, the data related to the toxicity of BROMU in animals remains unclear, and the mechanism is still not fully elucidated. Here, male adult rats were exposed to 0, 13.8, 32.8 and 65.6 mg/kg/d of BROMU for 10 days by oral gavage. It was observed that short time BROMU exposure not only caused liver histological damage, including vacuolar degeneration of hepatocytes with pyknotic nuclei, but also changed the levels of some hepatic physiological parameters, including aspartate transaminase (AST), triglyceride (TG), pyruvate and total cholesterol (TC), indicating that BROMU causes hepatotoxicity in rats. In addition, according to the transcriptomics and metabolomics analysis, a total of 58 metabolites and 259 genes significantly changed in the high-dose BROMU treated group. Although several different pathways are involved, lipid metabolism- and bile acids metabolism-related pathways were highlighted in both metabolomics and transcriptomics analysis. More importantly, further validation had proven that BROMU could not only interact with peroxisome proliferator-activated receptor γ (PPAR-γ), but also significantly decrease its protein and gene expression in the liver, supporting that BROMU decreased the TG synthesis via inhibiting the PPAR-γ pathway. These results clearly showed that BROMU exposure could result in hepatotoxicity at metabolomic and transcriptomic level in rats. These observations could provide some important steps toward understanding the mechanism underlying BROMU-induced mammalian toxicity.Characterization and application of a lanthanide-based metal-organic framework in the development and validation of a matrix solid-phase dispersion procedure for pesticide extraction on peppers (Capsicum annuum L.) with gas chromatography-mass spectrometry

Alysson Santos Barreto, Paula de Cássia da Silva Andrade, Jéssica Meira Farias, Adalberto Menezes Filho, Gilberto Fernandes de Sá, Severino Alves JúniorPMID: 29280559 DOI: 10.1002/jssc.201700812

Abstract

The metal-organic framework [(LaSm

)

(DPA)

(H

O)

]

was synthetized and characterized by X-ray diffractometry, differential thermogravimetric analysis, and infrared spectroscopy. The material was tested for the development and validation of a matrix solid-phase dispersion procedure for extraction of atrazine, bifenthrin, bromuconazole, clofentezine, fenbuconazole, flumetralin, procymidone, and pirimicarb, from peppers, with analysis using gas chromatography with mass spectrometry in the selected ion monitoring mode. The method developed was linear over the range tested (50.0-1000.0 μg/kg for procymidone and 200.0-1000.0 μg/kg for all other pesticides), with correlation coefficients ranging from 0.9930 to 0.9992. Experiments were carried out at 250.0, 500.0, and 1000.0 μg/kg fortification levels, and resulted in recoveries in the range of 52.7-135.0%, with coefficient of variation values between 5.2 and 5.4%, respectively, for [(La

Sm

)

(DPA)

(H

O)

]

sorbent. Detection and quantification limits ranged from 16.0 to 67.0 μg/kg and from 50.0 to 200.0 μg/kg, respectively, for the different pesticides studied. The results were compared with literature data. The developed and validated method was applied to real samples. The analysis detected the presence of residues of pesticides procymidone, fenbuconazole, flumetralin, clofentezine, atrazine, and bifenthrin.

Bromuconazole-induced hepatotoxicity is accompanied by upregulation of PXR/CYP3A1 and downregulation of CAR/CYP2B1 gene expression

Doaa H Abdelhadya, Mohammed Abu El-Magd, Zizy I Elbialy, Ayman A SalehPMID: 28532222 DOI: 10.1080/15376516.2017.1333555

Abstract

Despite widespread use of bromuconazole as a pesticide for food crops and fruits, limited studies have been done to evaluate its toxic effects. Here, we evaluated the hepatotoxic effect of bromuconazole using classical toxicological (biochemical analysis and histopathological examination) and gene-based molecular methods. Male rats were treated either orally or topically with bromuconazole at doses equal to no observed adverse effect level (NOAEL) and 1/10 LD50 for 90 d. Bromuconazole increased activities of liver enzymes (ALT, AST, ALP, and ACP), and levels of bilirubin. It also induced hepatic oxidative stress as evidenced by significant decrease in the activities of superoxide dismutase (SOD), and significant increase in levels of malondialdehyde (MDA) in liver. In addition, bromuconazole caused an increase in liver weights and necrobiotic changes (vacuolation and hepatocellular hypertrophy). It also strongly induced the expression of PXR and its downstream target CYP3A1 gene as well as the activity of CYP3A1. However, it inhibited the expression of CAR and its downstream target CYP2B1 gene without significant changing in CYP2B1 activity. Overall, the oral route showed higher hepatotoxic effect and molecular changes than the dermal route and all changes were dose dependent. This is the first investigation to report that bromuconazole-induced liver oxidative damage is accompanied by upregulation of PXR/CYP3A1 and downregulation of CAR/CYP2B1.Triazole fungicides can induce cross-resistance to medical triazoles in Aspergillus fumigatus

Eveline Snelders, Simone M T Camps, Anna Karawajczyk, Gijs Schaftenaar, Gert H J Kema, Henrich A van der Lee, Corné H Klaassen, Willem J G Melchers, Paul E VerweijPMID: 22396740 DOI: 10.1371/journal.pone.0031801

Abstract

Azoles play an important role in the management of Aspergillus diseases. Azole resistance is an emerging global problem in Aspergillus fumigatus, and may develop through patient therapy. In addition, an environmental route of resistance development has been suggested through exposure to 14α-demethylase inhibitors (DMIs). The main resistance mechanism associated with this putative fungicide-driven route is a combination of alterations in the Cyp51A-gene (TR(34)/L98H). We investigated if TR(34)/L98H could have developed through exposure to DMIs.Thirty-one compounds that have been authorized for use as fungicides, herbicides, herbicide safeners and plant growth regulators in The Netherlands between 1970 and 2005, were investigated for cross-resistance to medical triazoles. Furthermore, CYP51-protein homology modeling and molecule alignment studies were performed to identify similarity in molecule structure and docking modes. Five triazole DMIs, propiconazole, bromuconazole, tebuconazole, epoxiconazole and difenoconazole, showed very similar molecule structures to the medical triazoles and adopted similar poses while docking the protein. These DMIs also showed the greatest cross-resistance and, importantly, were authorized for use between 1990 and 1996, directly preceding the recovery of the first clinical TR(34)/L98H isolate in 1998. Through microsatellite genotyping of TR(34)/L98H isolates we were able to calculate that the first isolate would have arisen in 1997, confirming the results of the abovementioned experiments. Finally, we performed induction experiments to investigate if TR(34)/L98H could be induced under laboratory conditions. One isolate evolved from two copies of the tandem repeat to three, indicating that fungicide pressure can indeed result in these genomic changes.

Our findings support a fungicide-driven route of TR(34)/L98H development in A. fumigatus. Similar molecule structure characteristics of five triazole DMIs and the three medical triazoles appear the underlying mechanism of cross resistance development. Our findings have major implications for the assessment of health risks associated with the use of triazole DMIs.

Explore Compound Types